4-Chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridin-3-amine
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Overview
Description
4-Chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridin-3-amine is a heterocyclic compound that features a pyrano-pyridine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridin-3-amine typically involves multicomponent reactions. One common method involves the reaction of 2-chloroquinoline-3-carbaldehyde with active methylene compounds such as benzoylacetonitrile, dimedone, or 4-hydroxycoumarin. The reaction proceeds through a Michael addition followed by intramolecular cyclization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of multicomponent reactions and the use of readily available starting materials suggest that scalable synthesis could be achieved with optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridin-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can yield dihydropyridine derivatives.
Substitution: Halogen substitution reactions can introduce different functional groups at the chloro position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions include various substituted pyridine and dihydropyridine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-Chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridin-3-amine is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-phenyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile: Shares a similar core structure but with different substituents.
Pyrano[2,3-f]chromene-4,8-dione derivatives: Similar heterocyclic framework with different functional groups and applications.
Uniqueness
4-Chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridin-3-amine is unique due to its specific chloro and amine substituents, which confer distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for further research and development in various scientific fields .
Properties
Molecular Formula |
C8H9ClN2O |
---|---|
Molecular Weight |
184.62 g/mol |
IUPAC Name |
4-chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridin-3-amine |
InChI |
InChI=1S/C8H9ClN2O/c9-8-5-4-12-2-1-7(5)11-3-6(8)10/h3H,1-2,4,10H2 |
InChI Key |
UEUNNOBLTYRXAS-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC2=C(C(=CN=C21)N)Cl |
Origin of Product |
United States |
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